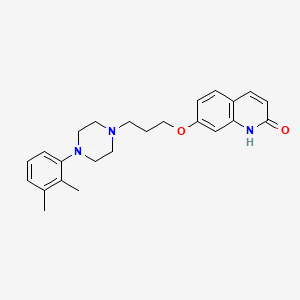

2(1H)-Quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)-

Descripción general

Descripción

OPC 4392 es un compuesto que ha despertado un interés significativo en el campo de la neurofarmacología. Es conocido por su actividad única como agonista en los receptores de dopamina presinápticos y antagonista en los receptores de dopamina D2 postsinápticos . Esta actividad dual lo ha convertido en objeto de una extensa investigación, particularmente en el contexto de sus posibles aplicaciones terapéuticas en el tratamiento de trastornos psiquiátricos como la esquizofrenia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de OPC 4392 implica varios pasos clave. El paso final implica la formación de la sal de clorhidrato para mejorar la estabilidad y solubilidad del compuesto .

Métodos de producción industrial: La producción industrial de OPC 4392 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción, así como el uso de reactivos y disolventes de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: OPC 4392 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales del compuesto, lo que podría alterar sus propiedades farmacológicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan a menudo.

Sustitución: Las reacciones de sustitución típicamente involucran nucleófilos como aminas o haluros en condiciones básicas o ácidas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios análogos y derivados de OPC 4392, cada uno con propiedades farmacológicas potencialmente únicas .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2(1H)-Quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)- is C22H28N2O, with a molecular weight of approximately 348.48 g/mol. The compound features a quinolinone core structure that is modified by a piperazine substituent and a propoxy chain, contributing to its biological activity.

Antipsychotic Activity

One of the most notable applications of this compound is in the development of antipsychotic medications. Research has shown that derivatives of quinolinone compounds can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical in the treatment of various central nervous system disorders. Specifically, compounds similar to 2(1H)-Quinolinone have demonstrated efficacy in modulating dopamine receptors, which are implicated in psychotic disorders such as schizophrenia .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinolinone derivatives. For instance, compounds related to 2(1H)-Quinolinone have been synthesized and tested for their activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives exhibited significant antimicrobial activity with minimal inhibitory concentration (MIC) values indicating their potential as new antibacterial agents .

Anticancer Activity

The anticancer properties of quinolinones have been explored extensively. Recent findings suggest that certain derivatives can inhibit cell proliferation in cancer cell lines such as HCT-116 and MCF-7. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for cancer therapy .

Case Studies and Research Findings

Mecanismo De Acción

OPC 4392 ejerce sus efectos a través de un doble mecanismo de acción:

Actividad agonista: En los receptores de dopamina presinápticos, OPC 4392 actúa como agonista, mejorando la liberación de dopamina.

Actividad antagonista: En los receptores de dopamina D2 postsinápticos, actúa como antagonista, bloqueando los efectos de la dopamina. Esta actividad dual modula la señalización de dopamina en el cerebro, lo cual es crucial para sus posibles efectos terapéuticos en los trastornos psiquiátricos.

Compuestos similares:

Cariprazina: La cariprazina también comparte similitudes con OPC 4392 en términos de su actividad en los receptores de dopamina.

Unicidad: OPC 4392 es único debido a su actividad dual específica como agonista en los receptores de dopamina presinápticos y antagonista en los receptores de dopamina D2 postsinápticos. Este mecanismo distinto lo distingue de otros moduladores de los receptores de dopamina, que pueden tener diferentes perfiles de actividad agonista y antagonista .

Comparación Con Compuestos Similares

Aripiprazole: Like OPC 4392, aripiprazole is a dopamine receptor modulator with partial agonist activity at dopamine D2 receptors.

Brexpiprazole: Another dopamine receptor modulator, brexpiprazole, has a similar mechanism of action but with different pharmacological properties.

Cariprazine: Cariprazine also shares similarities with OPC 4392 in terms of its activity at dopamine receptors.

Uniqueness: OPC 4392 is unique due to its specific dual activity as an agonist at presynaptic dopamine receptors and an antagonist at postsynaptic dopamine D2 receptors. This distinct mechanism sets it apart from other dopamine receptor modulators, which may have different profiles of agonist and antagonist activity .

Actividad Biológica

The compound 2(1H)-quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)- , also known as OPC-4392, is a synthetic derivative that has been studied for its potential pharmacological effects, particularly in the context of dopaminergic activity. Its structure features a quinolinone core linked to a piperazine moiety, which is significant for its interaction with dopamine receptors.

- Molecular Formula : C₂₄H₂₉N₃O₂

- Molecular Weight : 391.506 g/mol

- CAS Number : 111073-34-8

- Density : 1.15 g/cm³

- Boiling Point : 630.4°C at 760 mmHg

- LogP : 4.15120

OPC-4392 exhibits dual action on dopamine receptors:

- Presynaptic Agonism : It acts as an agonist at presynaptic dopamine autoreceptors, enhancing dopamine synthesis and release.

- Postsynaptic Antagonism : It also functions as an antagonist at postsynaptic D2 receptors, inhibiting dopaminergic signaling.

Dopamine Receptor Interaction

Research indicates that OPC-4392 inhibits the formation of L-DOPA in rat striatal slices, suggesting a dose-dependent effect with an IC50 value around M . This inhibition is reversed by sulpiride (a D2 receptor antagonist), confirming its role in modulating dopaminergic activity.

Behavioral Studies

In various rodent models:

- OPC-4392 effectively inhibited the reserpine-induced increase in DOPA accumulation in the forebrain .

- It did not increase spontaneous motor activity nor induce contralateral rotation in models of unilateral striatal lesions, indicating a specific modulation without overstimulation of dopaminergic pathways .

Study on Behavioral Effects

A study conducted on mice demonstrated that OPC-4392 could inhibit stereotyped behaviors induced by apomorphine, a known dopamine agonist. This suggests that while it stimulates presynaptic receptors to enhance dopamine synthesis, it simultaneously blocks postsynaptic receptors to prevent excessive dopaminergic activity .

In Vitro Studies

In vitro experiments using purified tyrosine hydroxylase showed that OPC-4392 did not alter enzymatic activity or the Km value for its cofactor, indicating that its effects are primarily receptor-mediated rather than direct enzymatic inhibition .

Summary of Findings

| Study Aspect | Result |

|---|---|

| IC50 for DOPA Formation | M |

| Behavioral Impact | Inhibits reserpine-induced DOPA accumulation |

| Postsynaptic Activity | Antagonizes D2 receptor effects |

| Presynaptic Activity | Agonizes presynaptic autoreceptors |

Propiedades

Número CAS |

111073-34-8 |

|---|---|

Fórmula molecular |

C24H29N3O2 |

Peso molecular |

391.5 g/mol |

Nombre IUPAC |

7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propoxy]-1H-quinolin-2-one |

InChI |

InChI=1S/C24H29N3O2/c1-18-5-3-6-23(19(18)2)27-14-12-26(13-15-27)11-4-16-29-21-9-7-20-8-10-24(28)25-22(20)17-21/h3,5-10,17H,4,11-16H2,1-2H3,(H,25,28) |

Clave InChI |

RRLWEQBPSAFVAS-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)CCCOC3=CC4=C(C=C3)C=CC(=O)N4)C |

SMILES canónico |

CC1=C(C(=CC=C1)N2CCN(CC2)CCCOC3=CC4=C(C=C3)C=CC(=O)N4)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

7-(3-(4-(2,3-dimethylphenyl)piperazinyl)propoxy)-2(1H)-quinolone OPC 4392 OPC-4392 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.